Cas no 2138283-23-3 (Sodium 3-(morpholine-4-carbonyl)benzene-1-sulfinate)
Sodium 3-(morpholine-4-carbonyl)benzene-1-sulfinate Chemical and Physical Properties
Names and Identifiers
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- sodium 3-(morpholine-4-carbonyl)benzene-1-sulfinate
- EN300-724188
- 2138283-23-3
- Sodium 3-(morpholine-4-carbonyl)benzene-1-sulfinate
-
- Inchi: 1S/C11H13NO4S.Na/c13-11(12-4-6-16-7-5-12)9-2-1-3-10(8-9)17(14)15;/h1-3,8H,4-7H2,(H,14,15);/q;+1/p-1
- InChI Key: JASDMBJHCIPCNK-UHFFFAOYSA-M
- SMILES: S(C1=CC=CC(=C1)C(N1CCOCC1)=O)(=O)[O-].[Na+]
Computed Properties
- Exact Mass: 277.03847332g/mol
- Monoisotopic Mass: 277.03847332g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 309
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 88.9Ų
Sodium 3-(morpholine-4-carbonyl)benzene-1-sulfinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-724188-1.0g |
sodium 3-(morpholine-4-carbonyl)benzene-1-sulfinate |
2138283-23-3 | 1g |
$0.0 | 2023-06-06 |
Sodium 3-(morpholine-4-carbonyl)benzene-1-sulfinate Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
Additional information on Sodium 3-(morpholine-4-carbonyl)benzene-1-sulfinate
Sodium 3-(Morpholine-4-Carbonyl)Benzene-1-Sulfinate: A Comprehensive Overview
Sodium 3-(Morpholine-4-Carbonyl)Benzene-1-Sulfinate, also known by its CAS number CAS No. 2138283-23-3, is a compound that has garnered significant attention in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfonate group with a morpholine moiety, making it a versatile building block for various applications. Recent studies have highlighted its potential in drug delivery systems, polymer synthesis, and as a stabilizing agent in advanced materials.
The molecular structure of Sodium 3-(Morpholine-4-Carbonyl)Benzene-1-Sulfinate consists of a benzene ring substituted with a sulfonate group at position 1 and a morpholine carbonyl group at position 3. This arrangement imparts the compound with both hydrophilic and hydrophobic properties, making it highly suitable for applications that require amphiphilic behavior. The sulfonate group contributes to the compound's solubility in polar solvents, while the morpholine moiety introduces flexibility and reactivity, enabling it to participate in various chemical reactions.
Recent research has focused on the synthesis and characterization of Sodium 3-(Morpholine-4-Carbonyl)Benzene-1-Sulfinate derivatives. For instance, studies have demonstrated that this compound can be used as a precursor for the synthesis of bioactive molecules, such as anti-inflammatory agents and antioxidants. Its ability to form stable complexes with metal ions has also been explored, opening new avenues for its use in catalysis and sensing applications.
In terms of physical properties, Sodium 3-(Morpholine-4-Carbonyl)Benzene-1-Sulfinate exhibits a melting point of approximately 200°C and is soluble in water and common organic solvents like ethanol and methanol. Its thermal stability makes it suitable for high-temperature processes, while its solubility properties facilitate its use in solution-based reactions.
The synthesis of Sodium 3-(Morpholine-4-Carbonyl)Benzene-1-Sulfinate typically involves a multi-step process that includes nucleophilic substitution, condensation reactions, and purification steps. Recent advancements in green chemistry have led to the development of more efficient and environmentally friendly methods for its production, reducing the overall carbon footprint associated with its synthesis.
One of the most promising applications of Sodium 3-(Morpholine-4-Carbonyl)Benzene-1-Sulfinate is in the field of drug delivery. Its ability to form micelles and vesicles has been exploited to encapsulate hydrophobic drugs, enhancing their bioavailability and reducing side effects. Additionally, its biocompatibility has made it a candidate for use in biomedical devices and tissue engineering scaffolds.
In conclusion, Sodium 3-(Morpholine-4-Carbonyl)Benzene-1-Sulfinate is a multifaceted compound with a wide range of potential applications. Its unique structure, combined with recent advancements in synthesis and application development, positions it as a key player in modern materials science and pharmaceutical research.
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